3-(3-Fluorophenylsulfonyl)propan-1-ol
Overview
Description
3-(3-Fluorophenylsulfonyl)propan-1-ol is a versatile chemical compound with the molecular formula C9H11FO3S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenylsulfonyl)propan-1-ol typically involves the reaction of 3-fluorobenzenesulfonyl chloride with propanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the required quality standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form alcohol derivatives or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenylsulfonyl)propan-1-ol is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenylsulfonyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can interact with various enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
3-(3-Chlorophenylsulfonyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromophenylsulfonyl)propan-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-(3-Methylphenylsulfonyl)propan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 3-(3-Fluorophenylsulfonyl)propan-1-ol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
3-(3-fluorophenyl)sulfonylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3S/c10-8-3-1-4-9(7-8)14(12,13)6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOISEQFLJAKXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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